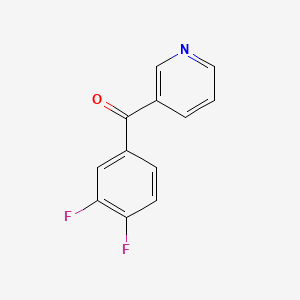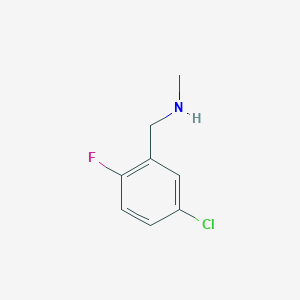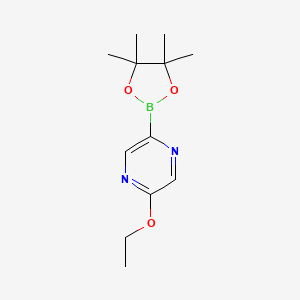
2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine
Übersicht
Beschreibung
The compound “2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine” is a boronic ester. It is related to 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . The boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) is often used in organic synthesis .
Molecular Structure Analysis
The molecular formula of a related compound, 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, is C12H19BN2O3 . The InChI string and Canonical SMILES can also be found .Chemical Reactions Analysis
Boronic esters, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, are often used in borylation reactions . They can react with alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Studies emphasize the synthesis and characterization of compounds with similar structures to 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine, demonstrating their utility in various chemical syntheses. These compounds, characterized through techniques like FT-IR, NMR, and MS spectroscopies, as well as X-ray diffraction, are vital intermediates in the creation of complex molecules, showcasing the structural diversity and utility in chemical research (Liao et al., 2022; Yang et al., 2021).
Molecular Structure and Theoretical Studies
Density Functional Theory (DFT) is frequently used to predict and verify the molecular structure of these compounds. Studies aligning DFT results with empirical data like X-ray diffraction values indicate the reliability of computational methods in understanding and predicting chemical behavior. These insights are crucial for advancing material design and synthesis strategies (Yang et al., 2021; Huang et al., 2021).
Catalysis and Borylation Reactions
The compound's derivatives play a significant role in catalysis, particularly in borylation reactions. This showcases their utility in synthetic organic chemistry, where the introduction of boron into organic molecules is a pivotal step for creating pharmaceuticals and advanced materials (Takagi & Yamakawa, 2013).
Polymeric Electrochromic Materials
The derivatives of this compound have also been used in the development of novel polymeric electrochromic materials. These materials exhibit promising properties like high coloration efficiency, fast response time, and significant transmittance change in the near-IR region, indicating their potential in NIR electrochromic devices (Zhao et al., 2014).
Push-Pull Chromophores
The compound's framework is integral in synthesizing push-pull pyrazine fluorophores, where it's used to connect electron-donating groups to the pyrazine core. This synthesis is crucial for exploring the optical absorption and emission properties of these chromophores, beneficial in developing materials for electronics and photonics (Hoffert et al., 2017).
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophilic groups. For instance, it has been shown to inhibit serine proteases by forming a covalent adduct with the active site serine residue, thereby blocking substrate access and enzymatic activity . Additionally, this compound can interact with lectins and other carbohydrate-binding proteins, influencing glycoprotein recognition and signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are multifaceted. This compound has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of kinases involved in cell proliferation and survival, leading to altered phosphorylation states of key signaling proteins . Furthermore, this compound has been reported to affect gene expression by modulating transcription factor activity and chromatin structure . These cellular effects collectively influence cell function, including growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, the mechanism of action of this compound involves several key interactions. The boronic ester group of this compound can form reversible covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition or activation . For instance, it can inhibit proteases by forming a covalent adduct with the active site serine residue, thereby blocking substrate access and enzymatic activity . Additionally, this compound can bind to transcription factors and other DNA-binding proteins, modulating their activity and influencing gene expression . These molecular interactions underpin the biochemical and cellular effects of this compound.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over time . In in vitro studies, prolonged exposure to this compound has been shown to result in sustained inhibition of enzyme activity and persistent changes in gene expression . In in vivo studies, the long-term effects of this compound on cellular function include alterations in metabolic pathways and cellular homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and apoptosis . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced biochemical and cellular effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . Additionally, it can influence metabolic flux by modulating the activity of key enzymes in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions can result in changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and be distributed to different cellular compartments . The localization and accumulation of this compound can influence its biochemical and cellular effects, as well as its overall pharmacokinetics .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, it can be localized to the nucleus, where it interacts with transcription factors and DNA-binding proteins to modulate gene expression . Additionally, it can be directed to the mitochondria, where it influences metabolic pathways and cellular energy production . The subcellular localization of this compound is essential for its role in various biochemical and cellular processes.
Eigenschaften
IUPAC Name |
2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O3/c1-6-16-10-8-14-9(7-15-10)13-17-11(2,3)12(4,5)18-13/h7-8H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEIIGLRQYXLMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301172015 | |
| Record name | 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301172015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186041-95-1 | |
| Record name | 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186041-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301172015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



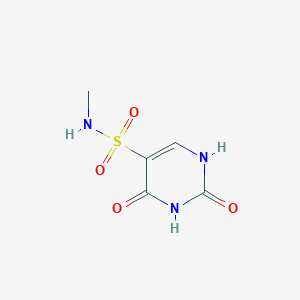


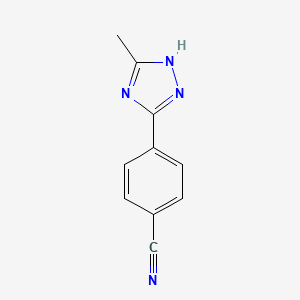
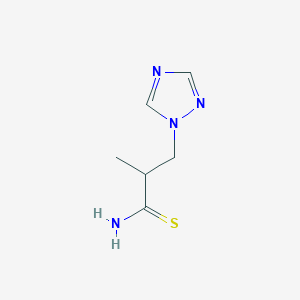
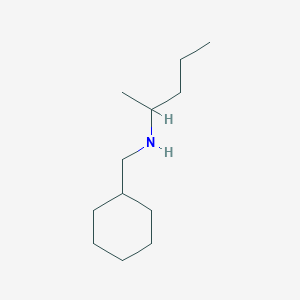
![N-[1-(2,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1419977.png)
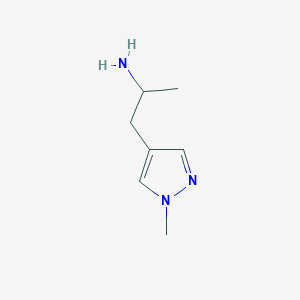
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea](/img/structure/B1419979.png)
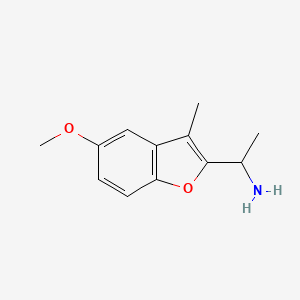
![2-[(2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol](/img/structure/B1419982.png)
